(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Descripción general

Descripción

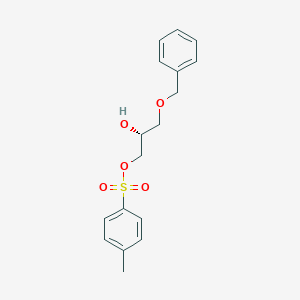

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a methylbenzenesulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate typically involves the reaction of ®-3-(Benzyloxy)-2-hydroxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (dimethylformamide).

Major Products

Oxidation: Formation of ®-3-(Benzyloxy)-2-oxopropyl 4-methylbenzenesulfonate.

Reduction: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl benzyl ether.

Substitution: Formation of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonamide or corresponding thiol derivatives.

Aplicaciones Científicas De Investigación

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the hydroxypropyl group can participate in hydrogen bonding with active site residues. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonamide

- ®-3-(Benzyloxy)-2-hydroxypropyl benzyl ether

- ®-3-(Benzyloxy)-2-oxopropyl 4-methylbenzenesulfonate

Uniqueness

®-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both a benzyloxy and a hydroxypropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

(R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H20O4S

- Molecular Weight : 320.40 g/mol

The compound features a sulfonate group, which is known to enhance solubility and biological activity. The presence of the benzyloxy and hydroxy groups contributes to its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Its sulfonate group may facilitate binding to active sites.

- Receptor Modulation : It interacts with specific receptors, potentially modulating their activity. This can lead to downstream effects in cellular signaling pathways.

Biological Activity Overview

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The IC50 values were determined to be in the low micromolar range, suggesting significant potency against cancer cells . -

Anti-inflammatory Effects :

Another research focused on the compound's ability to modulate inflammatory responses. It was found that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophage cell cultures . This suggests a potential therapeutic application in inflammatory diseases. -

Enzyme Interaction Studies :

In vitro assays demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to drug-drug interactions when co-administered with other pharmaceuticals.

Propiedades

IUPAC Name |

[(2R)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545778 | |

| Record name | (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23214-66-6 | |

| Record name | (2R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.